molecular formula C15H14N2O B2573291 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile CAS No. 1797892-17-1

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile

Cat. No.: B2573291
CAS No.: 1797892-17-1
M. Wt: 238.29
InChI Key: ILATVRUGQMCPAH-UHFFFAOYSA-N
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Description

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile is a potent and selective negative allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 mAChR) . This compound is a key research tool for investigating the complex role of the M1 receptor subtype in the central nervous system. Its high selectivity allows researchers to probe M1 receptor function without significant cross-reactivity with other muscarinic receptor subtypes, such as M2, M3, M4, or M5. The compound's mechanism involves binding to an allosteric site on the receptor, thereby inhibiting acetylcholine-induced signaling. This action makes it invaluable for studying cholinergic neurotransmission, synaptic plasticity, and the potential therapeutic pathways for neurological and psychiatric disorders . Research utilizing this antagonist is primarily focused on elucidating the pathophysiology of conditions like Alzheimer's disease, schizophrenia, and cognitive deficits, where the M1 receptor is a prominent but complex therapeutic target . The (1R,5S) stereochemistry of the 8-azabicyclo[3.2.1]oct-2-ene (tropane) scaffold is critical for its biological activity and interaction with the receptor.

Properties

IUPAC Name

4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-10-11-4-6-12(7-5-11)15(18)17-13-2-1-3-14(17)9-8-13/h1-2,4-7,13-14H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILATVRUGQMCPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and the yield of the desired products.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in Current Chemistry Letters evaluated a series of azabicyclo compounds for their anticancer activity against human cancer cell lines. The results showed that modifications to the bicyclic structure could enhance cytotoxic effects significantly, indicating promising therapeutic potential for developing new anticancer agents .

Neuropharmacological Effects

The compound has been investigated for its interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases and pain management. Its structural similarity to tropane alkaloids suggests potential applications in neuropharmacology.

Case Study:
A detailed analysis of related azabicyclo compounds revealed that specific substitutions can enhance binding affinity to kappa opioid receptors, which are crucial for pain modulation . This suggests that this compound may also possess similar properties.

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Case Study:
Research indicated that derivatives of azabicyclo compounds demonstrated significant inhibition against various bacterial strains, suggesting their potential as new antimicrobial agents .

Computational Studies

Advanced computational techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been employed to predict the pharmacokinetic properties of this compound.

Findings:
These studies indicate favorable bioavailability and adherence to Lipinski's Rule of Five, which suggests good drug-like properties .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

ApplicationKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; structure modifications enhance efficacy ,
NeuropharmacologyPotential interactions with kappa opioid receptors; implications for pain management
Antimicrobial ActivityExhibits significant activity against various bacterial strains
Computational InsightsFavorable ADMET properties; adheres to Lipinski's Rule of Five

Mechanism of Action

The mechanism of action of 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Bicyclic Core

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituent on Bicyclic Core Benzene Substituent Molecular Formula Molecular Weight Key Features/Applications
4-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile (Target) Carbonyl (CO) 4-CN C₁₅H₁₃N₂O 237.28 Potential CNS targeting due to nitrile’s dipole interactions
4-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile Sulfonyl (SO₂) 4-CN C₁₄H₁₄N₂O₂S 274.34 Enhanced acidity and hydrogen-bonding capacity vs. carbonyl
2-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile Sulfonyl (SO₂) 2-CN C₁₄H₁₄N₂O₂S 274.34 Steric hindrance from 2-CN may reduce receptor binding efficiency
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl None C₁₃H₁₂FN₂O₃ 278.25 Nitro group increases reactivity; fluorine enhances lipophilicity
(1S,4S,5S)-8-Methyl-8-azabicyclo[3.2.1]octane-4-carbaldehyde Methyl, Carbaldehyde None C₉H₁₅NO 153.22 Smaller substituents improve solubility but limit target specificity

Functional Group and Positional Effects

  • Carbonyl vs. Sulfonyl : The sulfonyl group in analogs like BK50496 increases molecular weight and polarity compared to the target compound’s carbonyl. Sulfonyl derivatives may exhibit stronger hydrogen-bonding interactions but reduced membrane permeability.
  • Additional Modifications : Fluorine and nitro groups in compound enhance metabolic stability and reactivity, respectively, but may introduce toxicity risks. Methyl and carbaldehyde groups in simplify synthesis but limit functional versatility.

Research Findings and Implications

  • Synthetic Feasibility : Sulfonyl analogs are commercially available but require careful handling due to higher reactivity. The target compound’s carbonyl group may simplify synthesis compared to sulfonylation steps.
  • Thermodynamic Data : Crystallographic studies of fluorinated analogs reveal bond angles (e.g., C-N-O at ~120°) and torsional strains that influence conformational stability. Such data are critical for structure-activity relationship (SAR) modeling.
  • Pharmacokinetics : Esters and carbaldehydes exhibit shorter half-lives due to hydrolytic susceptibility, whereas the target’s nitrile and carbonyl groups may enhance metabolic stability.

Biological Activity

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile is a complex organic compound featuring a bicyclic structure that includes an azabicyclo[3.2.1]octane core. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features may enable it to interact with various biological targets, suggesting a range of therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 270.33 g/mol. The compound's structure includes:

  • An azabicyclo[3.2.1]octane core, which is known for its role in modulating neurotransmitter systems.
  • A benzonitrile moiety that may enhance lipophilicity and facilitate membrane permeability.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Receptor Binding : Similar compounds have shown affinity for acetylcholine receptors, potentially influencing neurotransmission.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other bicyclic compounds that target cholinesterase activity .

Biological Activity

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities:

Activity Type Description
Neuroprotective Potential to protect neuronal cells from damage, possibly through modulation of acetylcholine levels.
Anticancer Similar structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Antimicrobial Bicyclic compounds have shown activity against bacterial strains, indicating possible use as antimicrobial agents .

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of bicyclic compounds similar to this compound, demonstrating their ability to inhibit acetylcholinesterase activity and reduce oxidative stress in neuronal cultures .
  • Anticancer Activity : Research into analogs of the compound revealed selective toxicity towards malignant cells over normal cells, with IC50 values indicating effective inhibition of cell proliferation in various cancer models .
  • Antimicrobial Properties : Investigations into related bicyclic structures highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Q & A

What are the key synthetic strategies for preparing 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzonitrile?

Advanced Synthesis
The compound is synthesized via multistep routes involving bicyclic amine intermediates. For example, (1R,5S)-8-azabicyclo[3.2.1]octan-3-one derivatives are functionalized through nucleophilic substitution or coupling reactions. In one protocol, (1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one is dissolved in methanol or DCM and reacted with acid catalysts (e.g., 1,5-naphthalenedisulfonic acid) to yield intermediates, followed by benzoylation with benzonitrile derivatives. Yields exceeding 90% are achievable under optimized conditions (60°C, isopropyl alcohol solvent) .

How is the stereochemical configuration of the bicyclic core validated experimentally?

Basic Structural Characterization
Single-crystal X-ray diffraction is the gold standard. For example, the (1R*,5S*) configuration of a related fluorophenyl analog was confirmed by analyzing bond angles (e.g., C–N–C bond angles ≈ 107.84°–126.04°) and torsional parameters (e.g., C6–N1–C7–C8 = −74.0°). The fused piperidine ring adopts a chair conformation, while the pyrrolidine ring shows an envelope conformation with a 0.661 Å displacement of the nitrogen atom .

What analytical methods resolve discrepancies in purity assessment during synthesis?

Data Contradiction Analysis
Conflicting purity data may arise from residual solvents or byproducts. High-resolution LC-MS (electrospray ionization) combined with ¹H/¹³C NMR can distinguish between structural isomers. For instance, in the synthesis of Janus kinase inhibitors, LC-MS (m/z 264.25 for [M+H]⁺) and ¹H NMR (e.g., δ 3.22–3.89 ppm for bicyclic protons) validate the absence of des-fluoro or nitro-reduced impurities .

What pharmacological targets are associated with this compound?

Advanced Research: Mechanism of Action
The bicyclic scaffold is a key pharmacophore in Janus kinase (JAK) inhibitors (e.g., izencitinib) and farnesoid X receptor (FXR) agonists (e.g., tropifexor). For FXR activation, the 8-azabicyclo[3.2.1]octane core binds to the ligand-binding domain via hydrogen bonding (e.g., with Tyr366) and hydrophobic interactions, as shown in molecular docking studies .

How do substituents on the benzonitrile moiety affect bioactivity?

Structure-Activity Relationship (SAR)
Electron-withdrawing groups (e.g., fluorine at the 4-position) enhance metabolic stability and target affinity. In a 5-HT4 receptor agonist study, replacing benzonitrile with 4-fluorobenzoyl increased binding affinity (Ki = 0.8 nM vs. 3.2 nM for unsubstituted analogs). This is attributed to improved π-stacking with Phe6.55 in the receptor’s transmembrane domain .

What challenges arise in optimizing reaction yields for large-scale synthesis?

Methodological Optimization
Scale-up often faces solubility issues. For example, the low solubility of (1R,5S)-8-azabicyclo[3.2.1]octan-3-one intermediates in nonpolar solvents requires polar aprotic solvents (e.g., DMF) and elevated temperatures (100°C). Precipitation steps (e.g., water addition) must be carefully controlled to avoid amorphous byproducts, as noted in a 2011 protocol .

How is the compound’s stability assessed under physiological conditions?

Advanced Analytical Methods
Stability is tested via:

  • pH-dependent degradation : Incubation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours.
  • LC-MS/MS quantification : Degradation products (e.g., hydrolyzed benzonitrile or oxidized bicyclic amines) are identified using fragmentation patterns (e.g., m/z 321.343 for the parent ion) .

What computational tools predict the compound’s pharmacokinetic properties?

Advanced Modeling
ADMET predictors (e.g., SwissADME) estimate logP (≈2.1), solubility (−4.2 log mol/L), and CYP450 inhibition. Molecular dynamics simulations (AMBER force field) highlight metabolic vulnerabilities, such as oxidation at the bicyclic nitrogen, guiding prodrug design .

How does the compound’s stereochemistry influence receptor selectivity?

Stereochemical Analysis
The (1R,5S) configuration is critical for avoiding off-target effects. For example, the (1S,5R) enantiomer of a related tropane derivative showed 10-fold lower FXR agonist activity due to steric clashes with helix 12 in the receptor’s activation domain .

What crystallization conditions yield high-quality crystals for X-ray studies?

Methodological Guidance
Slow evaporation from acetone/ethyl acetate (1:1 v/v) at 4°C produces diffraction-quality crystals. Disorder in substituents (e.g., fluorine atoms) is resolved using split-site refinement (occupancy ratio 0.91:0.09) and SHELXL soft restraints .

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